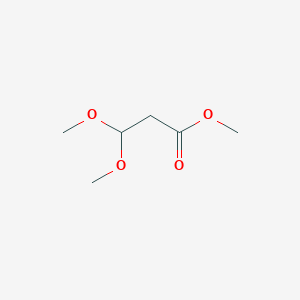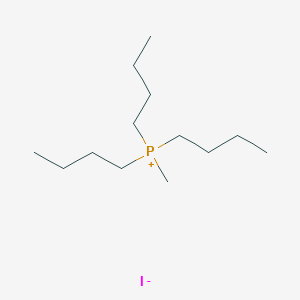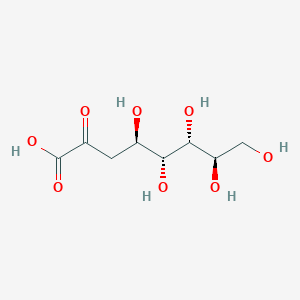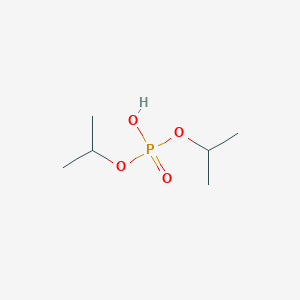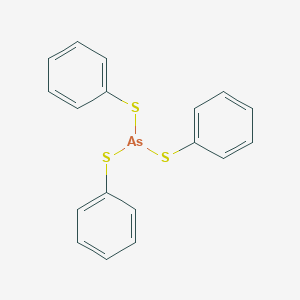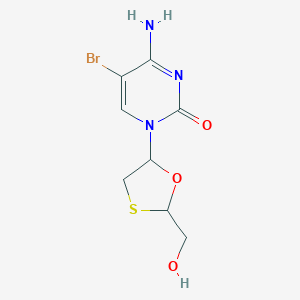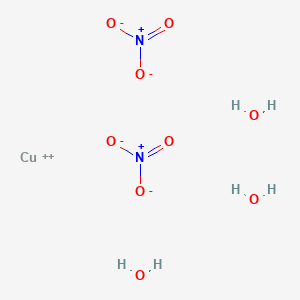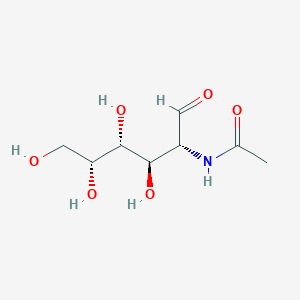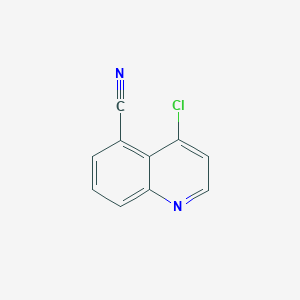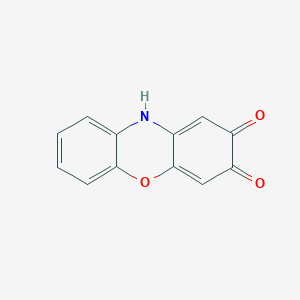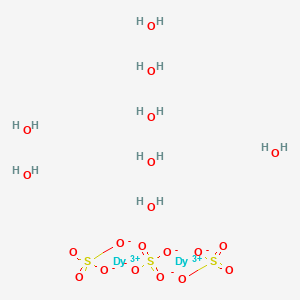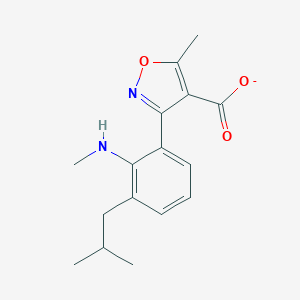
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate, also known as MMIPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoxazole derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to exhibit a range of biological activities that make it a promising candidate for drug development. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to enhance GABAergic neurotransmission and reduce glutamatergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Biochemische Und Physiologische Effekte
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to modulate the activity of several biochemical and physiological pathways in the body. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are implicated in the development of neurodegenerative disorders. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has a low toxicity profile, making it a safe compound to work with. However, one limitation of using 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for research on 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate may have applications in the treatment of epilepsy and chronic pain. Further research is needed to fully understand the mechanisms of action of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate involves the reaction of 3-phenyl-2-propynoic acid with methylamine, followed by the addition of 2-methyl-2-(methylamino)propanol and 2,4-pentanedione. This reaction results in the formation of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate as a white crystalline solid with a high degree of purity.
Eigenschaften
CAS-Nummer |
135588-54-4 |
|---|---|
Produktname |
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate |
Molekularformel |
C16H19N2O3- |
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
5-methyl-3-[2-(methylamino)-3-(2-methylpropyl)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)8-11-6-5-7-12(14(11)17-4)15-13(16(19)20)10(3)21-18-15/h5-7,9,17H,8H2,1-4H3,(H,19,20)/p-1 |
InChI-Schlüssel |
JAUBDTZVXUZKFD-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-] |
Andere CAS-Nummern |
135588-54-4 |
Synonyme |
2'-(N-methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate NMMPMPCH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




